Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate
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Overview
Description
Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate typically involves the reaction of 2-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
[ \text{2-chloro-5-methylpyridine} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 2-(2-chloro-5-methylpyridin-4-YL)acetic acid.
Oxidation: Formation of 2-(2-chloro-5-carboxypyridin-4-YL)acetate.
Scientific Research Applications
Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-(2-chloro-5-methylpyridin-4-YL)acetate can be compared with other pyridine derivatives, such as:
2-chloro-5-methylpyridine: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 2-(2-chloro-3-methylpyridin-4-YL)acetate: Similar structure but with a different substitution pattern, leading to different chemical properties.
2-chloro-5-methylpyridin-4-amine: Contains an amino group instead of an ester, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-4-9(11)12-6-7(8)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
XPIDQECNQHEUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1C)Cl |
Origin of Product |
United States |
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